molecular formula C7H6ClI B1581119 1-(Chloromethyl)-2-iodobenzene CAS No. 59473-45-9

1-(Chloromethyl)-2-iodobenzene

Cat. No. B1581119
CAS RN: 59473-45-9
M. Wt: 252.48 g/mol
InChI Key: FTMNWZHKQGKKAU-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-iodobenzene is an organic compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various compounds.

Scientific Research Applications

Ring-Opening Dichlorination

  • 1-(Chloromethyl)-2-iodobenzene is used in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes. This reaction leads to the formation of products bearing chlorine atoms adjacent to donor and acceptor groups, facilitating diverse chemical syntheses (Garve et al., 2014).

Cyclization Reactions

  • The compound finds application in iodobenzene-catalyzed cyclization reactions. For instance, it facilitates the formation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides (Moroda et al., 2008).

Oxidation of Alcohols

  • It is used as a stoichiometric oxidant for converting alcohols into carbonyl compounds, exhibiting high efficiency and mild conditions for the oxidation process (Zhao & Zhang, 2007).

NMR Spectroscopy Studies

  • The compound is also significant in NMR spectroscopy, particularly for understanding the effects of chlorine substituents on aromatic iodo compounds (Nevalainen & Kolehmainen, 1996).

Chloromethylation Reactions

  • It is integral in chloromethylation reactions, particularly in understanding the orientation and effects of various substituents in these reactions (Nazarov & Semenovsky, 1958).

Polymer-Supported Reagents

  • This compound is used in the preparation of novel polymer-supported iodobenzene compounds, which demonstrate catalytic reactivity and reusability in oxidative reactions (Suzuki & Togo, 2010).

Antiferromagnetic Chain Formation

  • It has applications in organizing bis(iminoylnitroxide) diradicals into antiferromagnetically coupled chains, showcasing its utility in materials science (Akpinar et al., 2014).

Oxabicyclo[3.2.1]octane and [4.2.1]nonane Synthesis

  • The compound is involved in iodobenzene-catalyzed synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes, important in the formation of various complex organic structures (Ngatimin et al., 2013).

properties

IUPAC Name

1-(chloromethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNWZHKQGKKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208177
Record name 1-(Chloromethyl)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-iodobenzene

CAS RN

59473-45-9
Record name 2-Iodobenzyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(Chloromethyl)-2-iodobenzene
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Record name 1-(Chloromethyl)-2-iodobenzene
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Record name 1-(chloromethyl)-2-iodobenzene
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Record name 1-(CHLOROMETHYL)-2-IODOBENZENE
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Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (2.0 ml, 29 mmol) and triethylamine (3.6 ml, 26 mmol) were added to a solution of o-iodobenzyl alcohol (5.0 g, 21 mmol) in methylene chloride (50 ml) cooled to 0° C., and the mixture was stirred at that temperature for 19 hours. A 5% aqueous sodium hydrogencarbonate solution was added, and the resulting mixture was extracted with methylene chloride. The methylene chloride layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (5.34 g).
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2 mL
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5 g
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50 mL
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Synthesis routes and methods II

Procedure details

In a like manner p-iodoaniline and benzyl chloride were reacted to yield N,N-dibenzyl-p-iodoaniline, Rf =0.71, ethylamine and o-iodo-benzyl chloride were reacted to yield N-ethyl-o-iodobenzylamine, Rf =0.55, propylamine and o-iodo-benzyl chloride were reacted to yield N-propyl-o-iodobenzylamine, Rf =0.67, p-iodo-aniline and phenethyl bromide were reacted to yield N-β-phenethyl-p-iodoaniline, Rf =0.73, β-phenethylamine and o-iodobenzyl bromide were reacted to yield N-β-phenethyl-o-iodobenzylamine, Rf =0.64, N-β-phenethyl-o-iodo-benzylamine and phenethyl bromide were reacted to yield N,N-di-β-phenethyl-o-iodobenzylamine, Rf =0.64, ethylamine and o-iodobenzyl chloride were reacted to yield N,N-di-o-iodobenzylethylamine, Rf =0.80, 2,5-dimethylpyrrolidine and o-iodobenzyl chloride were reacted to yield N-o-iodobenzyl-2,5-dimethylpyrrolidine, Rf =0.78, and N-isopropyl-β-phenethylamine and o-iodo-benzyl bromide were reacted to yield N-β-phenethyl-o-iodo-β-phenethylamine, Rf =0.66.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
VA Vaillard, ME Budén, SE Martín, RA Rossi - Tetrahedron Letters, 2009 - Elsevier
The synthesis of pyrrole, indole, and pyrazole fused azaheterocycles is presented. The anions of carboxamides (6 and 12) and pyrazolylamines (15a–b) react under photostimulation by …
Number of citations: 28 www.sciencedirect.com
SG Newman, CS Bryan, D Perez, M Lautens - Synthesis, 2010 - thieme-connect.com
Carbon tetrachloride is no longer used as a common solvent due to its toxicity and harmful environmental impact. The synthesis of gem-dichloroalkenes from aldehydes by using …
Number of citations: 27 www.thieme-connect.com
B Peters - 2016 - search.proquest.com
Palladium-catalyzed C–C bond formation and C–H activation have become emerging methods of choice in the industrial synthesis of pharmaceutical and agrochemical products. The …
Number of citations: 4 search.proquest.com
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
Two one-pot procedures for the construction of carbon-bridged diaryliodonium triflates and tetrafluoroborates are described. Strong Brønsted acids enable the effective Friedel–Crafts …
Number of citations: 21 pubs.acs.org
S Frynas, E Łastawiecka, AE Kozioł, A Flis… - The Journal of …, 2019 - ACS Publications
… 1-Chloromethyl-2-iodobenzene (4.01 g, 0.016 mol) was placed in a 250 mL flask equipped with dropping funnel, reflux condenser, thermometer, argon inlet, and magnetic stirrer. A …
Number of citations: 5 pubs.acs.org
R Singh, R Vince - Chemical Reviews, 2012 - ACS Publications
Replacement of the furanosyl oxygen with a methylene unit in the ribose sugar in nucleosides 1 and nucleotides 2 prompted the rise of a new nucleoside class with very distinct …
Number of citations: 109 pubs.acs.org
LJI Balestri, I D'Agostino, E Rango, C Vagaggini… - Molecular Diversity, 2022 - Springer
The rise of antimicrobial-resistant phenotypes and the spread of the global pandemic of COVID-19 are worsening the outcomes of hospitalized patients for invasive fungal infections. …
Number of citations: 6 link.springer.com
G Cahiez, O Gager, A Moyeux… - Advanced Synthesis & …, 2012 - Wiley Online Library
The study presented herein shows that sulfonate/halide exchange can be advantageously performed in THF to avoid several side reactions such as elimination and epimerization when …
Number of citations: 30 onlinelibrary.wiley.com
R Singh, R Vince - 2012 - academia.edu
1. INTRODUCTION Replacement of the furanosyl oxygen with a methylene unit in the ribose sugar in nucleosides1 and nucleotides2 prompted the rise of a new nucleoside class with …
Number of citations: 2 www.academia.edu
S Newman - 2012 - search.proquest.com
The development of new, improved methods for forming carbon–carbon and carbon–heteroatom bonds is the basic goal in synthetic organic chemistry. In the Lautens group, many …
Number of citations: 4 search.proquest.com

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